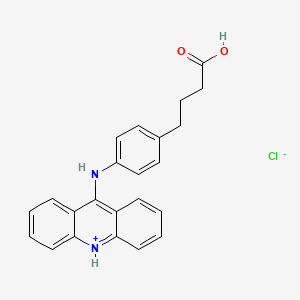
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a compound with a wide range of applications in various scientific fields. The presence of the acridine moiety in its structure makes it particularly interesting for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride typically involves the reaction of 9-aminoacridine with 4-bromobutyric acid. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the acridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted acridine derivatives.
科学研究应用
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA research.
Medicine: Investigated for its potential anticancer properties and as a fluorescent probe for imaging applications.
Industry: Used in the production of dyes and pigments.
作用机制
The mechanism of action of 4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride involves its interaction with biological molecules such as DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA and leading to various biological effects. This intercalation can inhibit DNA replication and transcription, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
4-Phenylbutyric acid: A compound with similar structural features but lacking the acridine moiety.
4-(p-(9-Acridinylamino)phenyl)butyramide: A closely related compound with an amide group instead of a carboxylic acid group.
Uniqueness
4-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is unique due to the presence of the acridine moiety, which imparts specific biological activities such as DNA intercalation. This makes it particularly valuable in research focused on DNA interactions and potential anticancer therapies .
属性
CAS 编号 |
66147-36-2 |
|---|---|
分子式 |
C23H21ClN2O2 |
分子量 |
392.9 g/mol |
IUPAC 名称 |
4-[4-(acridin-10-ium-9-ylamino)phenyl]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O2.ClH/c26-22(27)11-5-6-16-12-14-17(15-13-16)24-23-18-7-1-3-9-20(18)25-21-10-4-2-8-19(21)23;/h1-4,7-10,12-15H,5-6,11H2,(H,24,25)(H,26,27);1H |
InChI 键 |
NGOADTKISQPERO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCC(=O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)

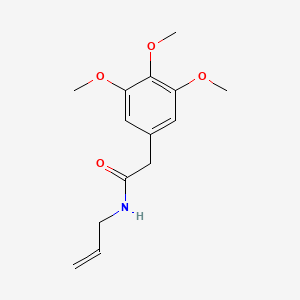
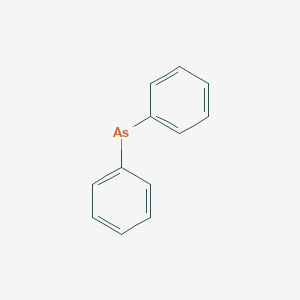

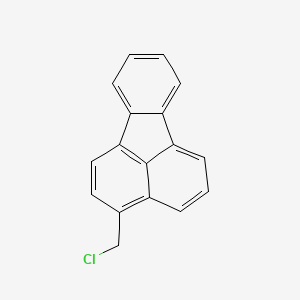

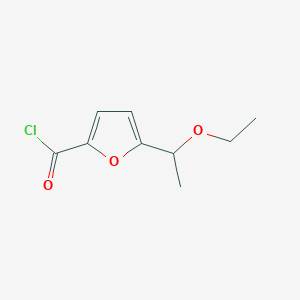
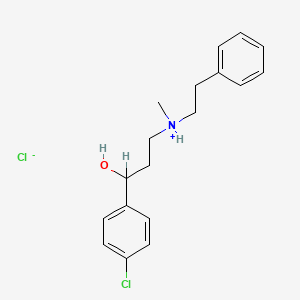
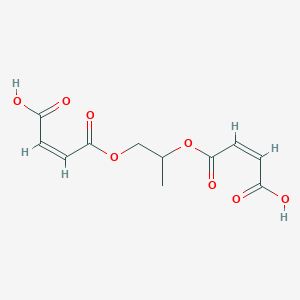
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
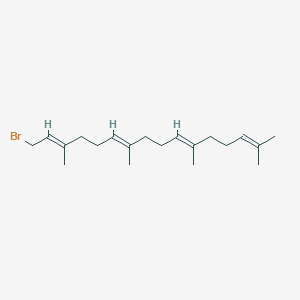
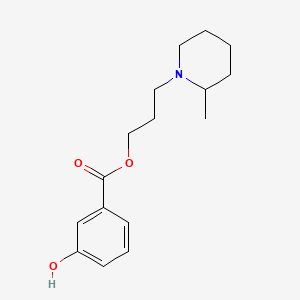
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
